molecular formula C20H18F3NO4 B1388876 Fmoc-4,4,4-trifluoro-DL-valine CAS No. 1219402-20-6

Fmoc-4,4,4-trifluoro-DL-valine

Cat. No.: B1388876
CAS No.: 1219402-20-6
M. Wt: 393.4 g/mol
InChI Key: MEKIPVHGUGHMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4,4,4-trifluoro-DL-valine is a derivative of valine, an essential amino acid, where the valine is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and three fluorine atoms. The compound has the molecular formula C20H18F3NO4 and a molecular weight of 393.36 g/mol . It is commonly used in peptide synthesis and proteomics research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4,4,4-trifluoro-DL-valine typically involves the protection of the amino group of 4,4,4-trifluoro-DL-valine with the Fmoc group. This can be achieved by reacting 4,4,4-trifluoro-DL-valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The use of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), is common in the purification process .

Chemical Reactions Analysis

Types of Reactions

Fmoc-4,4,4-trifluoro-DL-valine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide.

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).

Major Products Formed

Mechanism of Action

The mechanism of action of Fmoc-4,4,4-trifluoro-DL-valine involves its incorporation into peptides and proteins, where it can influence the overall structure and function of the molecule. The trifluoromethyl group can enhance the hydrophobicity and stability of peptides, while the Fmoc group serves as a protective group during synthesis . The molecular targets and pathways involved depend on the specific peptide or protein in which the compound is incorporated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This modification can enhance the stability, bioactivity, and hydrophobicity of peptides, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4/c1-11(20(21,22)23)17(18(25)26)24-19(27)28-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKIPVHGUGHMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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